molecular formula C11H11NO2S B12905105 5-((p-tolylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-87-7

5-((p-tolylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12905105
CAS No.: 89660-87-7
M. Wt: 221.28 g/mol
InChI Key: YAMFAFZXWGDRQF-UHFFFAOYSA-N
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Description

5-((p-Tolylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazol-3(2H)-one core substituted with a p-tolylthio methyl group.

Properties

CAS No.

89660-87-7

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-10(5-3-8)15-7-9-6-11(13)12-14-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

YAMFAFZXWGDRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

Preparation Methods

Cyclization via Hydroxylamine and β-Ketoester Derivatives

A common approach to isoxazol-3(2H)-one derivatives involves the reaction of β-ketoesters or β-diketones with hydroxylamine or hydroxylamine salts to form the isoxazole ring through cyclization.

  • For example, the condensation of methyl acetylacetonate with hydroxylamine hydrochloride under mild alkaline conditions yields 5-methyl isoxazole-3-carboxamide intermediates, which can be further transformed into isoxazol-3(2H)-one derivatives.
  • The reaction typically proceeds in organic solvents such as methanol or ethanol, with bases like potassium carbonate facilitating ring closure.

Hydrazone Intermediate Formation

  • The β-ketoester or acetylacetonitrile derivatives are reacted with p-toluenesulfonyl hydrazide to form hydrazone intermediates.
  • These hydrazones are crystalline solids with high purity and are key intermediates for subsequent ring closure and functionalization steps.

Introduction of the p-Tolylthio Methyl Group

Nucleophilic Substitution Using p-Tolylthiol Derivatives

  • The p-tolylthio methyl substituent can be introduced by reacting the isoxazol-3(2H)-one intermediate with p-tolylthiol or its derivatives under nucleophilic substitution conditions.
  • This step often involves the use of organic solvents and mild bases to facilitate the substitution without decomposing the sensitive isoxazole ring.

Radical Cross-Coupling and Electrochemical Methods

  • Recent advances include electrochemical radical cross-coupling methods to form C–S bonds efficiently at room temperature.
  • For example, electrochemical regioselective C–S bond formation using diorganyl disulfides and appropriate substrates in the presence of electrolytes like TBABF4 has been demonstrated to yield sulfur-substituted heterocycles with high selectivity and yield.
  • These methods avoid harsh reagents and provide a green alternative for introducing sulfur-containing groups such as p-tolylthio.

Detailed Preparation Procedure (Based on Patent CN107721941B)

A representative preparation method for 5-((p-tolylthio)methyl)isoxazol-3(2H)-one involves the following steps:

Step Description Conditions Yield / Notes
1 Formation of acetyl acetonitrile from ethyl acetate and acetonitrile using metal bases (NaH, n-BuLi, or LDA) 1.1–1.4 equiv metal base, controlled temperature Efficient formation of β-keto nitrile intermediate
2 Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol or ethanol to form hydrazone Reflux for 2 hours, crystallization White crystalline hydrazone, 88% yield, 99% purity (HPLC)
3 Dissociation of hydroxylamine hydrochloride with potassium carbonate in water, followed by addition of hydrazone and ring closure 80 °C for 2 hours, pH adjustment with HCl and NaOH Formation of 3-amino-5-methyl isoxazole intermediate
4 Introduction of p-tolylthio methyl group via nucleophilic substitution or radical coupling (not explicitly detailed in patent but inferred from related literature) Mild organic solvents, possible electrochemical or catalytic conditions High selectivity and yield expected

This method emphasizes mild reaction conditions, high purity intermediates, and efficient ring closure steps.

Comparative Data on Catalytic and Green Methods for Isoxazole Derivatives

Catalyst / Method Reaction Conditions Time Yield (%) Notes / Reference
Mesolite, EtOH:H2O Room temp, 40 °C 1 h 89 Efficient catalyst for isoxazole derivatives
DOWEX 1-x8OH, H2O Room temp 6 h 95 Ion-exchange resin catalyst
Citric acid Room temp 8 h 90 Green acid catalyst
Potassium phthalimide Room temp 2 h 96 High yield, mild conditions
Sodium saccharin Room temp 2 h 96 Green catalyst, high yield
Nano-MMT-Sn, Ultrasound 60 °C 45 min 96 Nanocatalyst with ultrasound assistance
Choline chloride:urea Heating 70 °C 25 min 90 Deep eutectic solvent system

These catalytic systems demonstrate the potential for environmentally friendly and efficient synthesis of isoxazole derivatives, which can be adapted for the preparation of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one.

Analytical and Purification Techniques

  • After synthesis, the product is typically purified by extraction, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Final purification is often achieved by recrystallization or silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
  • Characterization includes ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.

Summary of Key Research Findings

  • The preparation of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one relies on efficient formation of the isoxazole ring via cyclization of hydrazone or amidoxime intermediates.
  • Introduction of the p-tolylthio methyl group can be achieved through nucleophilic substitution or modern electrochemical radical coupling methods, offering high regioselectivity and yield.
  • Green chemistry approaches using natural solvents, mild catalysts, and deep eutectic solvents have been successfully applied to related isoxazole derivatives, suggesting potential for sustainable synthesis routes.
  • Purification and characterization protocols ensure high purity and structural confirmation of the final compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the p-tolylthio group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

The compound has been evaluated for its biological properties, particularly in terms of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus, which is known for its resistance to multiple antibiotics . The presence of the p-tolylthio group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

Anticancer Potential

5-((p-tolylthio)methyl)isoxazol-3(2H)-one has also been investigated for its anticancer effects. Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival . For example, compounds similar to 5-((p-tolylthio)methyl)isoxazol-3(2H)-one have been shown to inhibit the mTOR pathway, which plays a critical role in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains :
    A study focused on the synthesis of new agents targeting drug-resistant malaria highlighted the importance of isoxazole derivatives in developing effective treatments against resistant strains. The results indicated that certain derivatives demonstrated significant activity against resistant Plasmodium species .
  • Inhibition of Human Rhinovirus :
    Another study demonstrated that substituted phenyl analogues of isoxazole compounds exhibited potent antiviral activity against human rhinovirus serotypes. The structure-activity relationship revealed that modifications at specific positions on the isoxazole ring significantly enhanced antiviral potency .

Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/PathwayResult/Effect
Antimicrobial5-((p-tolylthio)methyl)isoxazol-3(2H)-oneStaphylococcus aureusInhibition of growth
AnticancerIsoxazole derivativesmTOR pathwayInduction of apoptosis
AntiviralSubstituted phenyl analoguesHuman rhinovirus serotypesSignificant antiviral activity

Mechanism of Action

The mechanism of action of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The p-tolylthio group can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The isoxazol-3(2H)-one scaffold is highly modifiable, with substituents significantly influencing chemical behavior and bioactivity. Key analogs include:

Compound Name Substituents Key Structural Features Reference(s)
5-(Pentan-2-yl)isoxazol-3(2H)-one derivatives Carboxamides (pyrrolidine, morpholine) Enhanced acetylcholinesterase inhibition
5-Bromobenzo[d]isoxazol-3(2H)-one Bromine at position 5 High stability, halogen-mediated reactivity
5-Fluorobenzo[d]isoxazol-3(2H)-one Fluorine at position 5 Improved metabolic resistance
4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones Arylmethylidene groups Pesticidal and medicinal applications
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one Thiazole-isoxazole-oxadiazole fusion Multi-target medicinal chemistry potential

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F) : Halogenated derivatives (e.g., 5-Bromobenzo[d]isoxazol-3(2H)-one) exhibit increased stability and reactivity in cross-coupling reactions .
  • Electron-Donating Groups (e.g., p-Tolylthio) : The thioether group in the target compound may enhance lipophilicity, improving membrane permeability compared to oxygen-based ethers .

Biological Activity

5-((p-tolylthio)methyl)isoxazol-3(2H)-one, a compound with the molecular formula C11H11NO2SC_{11}H_{11}NO_2S, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

5-((p-tolylthio)methyl)isoxazol-3(2H)-one is characterized by the presence of an isoxazole ring, which is known for its role in various pharmacological activities. The compound features a thioether group that may contribute to its reactivity and biological interactions.

Research indicates that 5-((p-tolylthio)methyl)isoxazol-3(2H)-one exerts its biological effects through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications to the isoxazole ring can enhance antibacterial potency .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Antitumor Activity : In vitro assays have demonstrated that 5-((p-tolylthio)methyl)isoxazol-3(2H)-one can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways associated with tumor growth .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one:

  • Antibacterial Activity :
    • Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
    • Results : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .
  • Cytotoxicity Assays :
    • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
    • Findings : IC50 values were determined, revealing that 5-((p-tolylthio)methyl)isoxazol-3(2H)-one showed cytotoxic effects at concentrations as low as 25 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Studies :
    • Experimental Setup : LPS-stimulated macrophages were treated with varying concentrations of the compound.
    • Outcome : Significant reduction in TNF-α production was observed, suggesting its anti-inflammatory potential .

Case Studies

Several studies have highlighted the therapeutic potential of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one:

  • A study investigating its effects on autoimmune disorders found that the compound could modulate immune responses by inhibiting lymphocyte proliferation and cytokine production in vitro, indicating a promising avenue for treatment .
  • Another research effort focused on its antiviral properties against human herpes virus type-1 (HHV-1), demonstrating inhibition of viral replication in cultured cells .

Q & A

Basic Research Question

  • 1H NMR : Look for characteristic peaks: (i) a singlet (~δ 6.1 ppm) for the isoxazolone ring proton, (ii) multiplets for the p-tolylthio group (aromatic protons at δ 7.1–7.3 ppm), and (iii) a methylene bridge (SCH2) as a triplet near δ 4.2 ppm .
  • IR : Confirm the carbonyl stretch (C=O) of the isoxazolone ring at ~1700–1750 cm⁻¹ and thioether (C-S) absorption at ~600–700 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with calculated exact masses to confirm molecular formula .

What strategies are effective in resolving purity challenges during the synthesis of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one?

Advanced Research Question
Impurities often arise from incomplete thiol-alkylation or oxidation byproducts. Techniques include:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate thioether byproducts .
  • HPLC-PDA : Employ C18 columns (acetonitrile/water mobile phase) to detect and quantify residual starting materials (e.g., p-tolylthiol) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystalline purity .

How can researchers evaluate the biological activity of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one, particularly its enzyme inhibition potential?

Advanced Research Question

  • In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase-2 or β-lactamases) using fluorogenic substrates. For example, monitor hydrolysis rates of nitrocefin in the presence of the compound to assess β-lactamase inhibition .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by structural analogs like thiadiazole-thioether derivatives .

What methodologies are recommended for assessing the environmental fate of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one?

Advanced Research Question

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure biodegradation rates under aerobic conditions .
  • Partition Coefficients : Determine logP values (shake-flask method) to predict bioaccumulation potential .

How does the stability of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one vary under different storage conditions?

Advanced Research Question
The compound is sensitive to hydrolysis and oxidation. Stability studies show:

  • Aqueous Solutions : Rapid degradation at pH > 7 (half-life < 24 h at pH 9), necessitating storage at pH 4–6 .
  • Solid State : Stable for >6 months at –20°C under inert gas (argon), but decomposes at room temperature due to thiomethyl group oxidation .

What advanced analytical methods are suitable for quantifying trace impurities in 5-((p-tolylthio)methyl)isoxazol-3(2H)-one?

Advanced Research Question

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., p-thiocresol) using a DB-5MS column and electron ionization .
  • ICP-MS : Quantify sulfur-containing impurities (e.g., residual thiourea) at ppb levels .

How can researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question
Discrepancies may arise from:

  • Reagent Purity : Use ≥99% pure p-tolylthiol to avoid side reactions .
  • Biological Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., clavulanic acid for β-lactamase assays) .

What structure-activity relationship (SAR) insights exist for isoxazol-3(2H)-one derivatives, and how can they guide further modifications?

Advanced Research Question
Key SAR findings:

  • Thioether Linkage : The p-tolylthio group enhances lipophilicity, improving membrane permeability .
  • Isoxazolone Ring : Substitution at C5 with electron-withdrawing groups (e.g., nitro) increases electrophilicity and enzyme affinity .

What in vivo models are appropriate for studying the pharmacokinetics of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one?

Advanced Research Question

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) to measure plasma half-life (t1/2) and bioavailability via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ³⁵S-labeled) to track accumulation in target organs .

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